4-Bromo-3-methoxy-2-methylbenzoic acid

Description

Molecular Architecture and Crystallographic Analysis

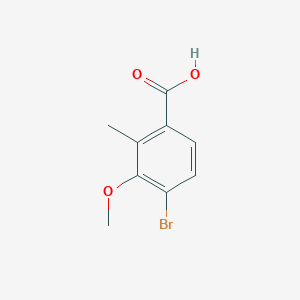

The molecular architecture of this compound exhibits remarkable complexity due to the presence of multiple substituents on the aromatic ring, each contributing distinct steric and electronic effects to the overall molecular geometry. The compound crystallizes with specific conformational preferences that reflect the interplay between intramolecular steric interactions and intermolecular forces within the crystal lattice. The molecular weight of 245.07 grams per mole indicates a relatively compact structure, while the canonical SMILES representation CC1=C(C=CC(=C1OC)Br)C(=O)O provides insight into the connectivity pattern of atoms within the molecule.

Crystallographic studies of related brominated benzoic acid derivatives have revealed important structural features that can be extrapolated to understand the three-dimensional arrangement of this compound. The presence of the methoxy group introduces additional conformational complexity through the rotation about the carbon-oxygen bond, creating multiple possible orientations that influence both molecular packing and crystal stability. The bromine atom, being significantly larger than hydrogen, introduces substantial steric bulk that affects the planarity of the aromatic system and influences the orientation of adjacent substituents. Research on similar compounds has demonstrated that the dihedral angle between the benzene ring and the carboxylic acid group can vary considerably depending on the substitution pattern, with values ranging from 6.6 degrees to 14.5 degrees in related structures.

The methyl group at the 2-position creates a particularly interesting structural feature, as it is positioned ortho to the carboxylic acid functionality, potentially leading to significant steric hindrance that may force the carboxyl group out of the plane of the aromatic ring. This geometric constraint has profound implications for the molecule's ability to participate in hydrogen bonding interactions and affects its overall molecular conformation. Detailed analysis of the InChI string InChI=1S/C9H9BrO3/c1-5-6(9(11)12)3-4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) reveals the specific connectivity pattern and confirms the presence of the acidic hydrogen on the carboxylic acid group.

Comparative Structural Analysis with Substituted Benzoic Acid Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with other substituted benzoic acid derivatives that share similar substitution patterns or functional groups. This comparative approach reveals how different substituents influence molecular geometry, electronic distribution, and physicochemical properties across the benzoic acid family. The Hammett equation provides a quantitative framework for understanding these substituent effects, relating equilibrium constants and reaction rates for benzoic acid derivatives through substituent constants (sigma values) and reaction constants (rho values).

Analysis of Hammett sigma constants reveals distinct electronic effects for each substituent present in this compound. The methoxy group exhibits markedly different behavior depending on its position relative to the reaction center, with meta positioning yielding a sigma value of +0.11 (electron-withdrawing) and para positioning showing -0.27 (electron-donating). This positional dependence reflects the competition between inductive and resonance effects, where the methoxy group's electron-donating resonance effect is maximized in para positions but minimized in meta positions, allowing the electron-withdrawing inductive effect to predominate. The bromine substituent consistently shows electron-withdrawing character with meta sigma values of 0.39 and para values of 0.23, indicating that the inductive effect dominates over any potential resonance donation.

The methyl group contributes electron-donating character through hyperconjugation and inductive effects, with sigma values of -0.07 (meta) and -0.17 (para), making it a relatively weak electron-donating group compared to methoxy. When these three substituents are combined in this compound, they create a complex electronic environment where multiple competing effects influence the overall molecular behavior. Comparison with simpler derivatives such as 4-bromobenzoic acid (molecular weight 201.03) and 3-methoxybenzoic acid (molecular weight 152.15) highlights how the additional substituents increase molecular complexity and modify physicochemical properties.

The structural comparison becomes particularly illuminating when examining related compounds such as 4-bromo-3-methylbenzoic acid, which shares the bromine and methyl substituents but lacks the methoxy group. This compound exhibits a melting point range of 212-216 degrees Celsius and demonstrates the significant impact that the methoxy group has on the physical properties of the target molecule. Similarly, examination of 5-bromo-4-methoxy-2-methylbenzoic acid reveals how positional isomerism affects molecular behavior, as this isomer places the bromine at the 5-position rather than the 4-position, fundamentally altering the electronic and steric environment around the aromatic ring.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound reflects a complex interplay of inductive, resonance, and steric effects arising from the multiple substituents positioned around the aromatic ring. Each substituent contributes unique electronic characteristics that collectively determine the molecule's reactivity patterns, acid-base behavior, and spectroscopic properties. The carboxylic acid group serves as the primary electron-withdrawing functionality, creating a partial positive charge on the aromatic ring that is modulated by the various substituents through their individual electronic contributions.

The methoxy group at the 3-position relative to the carboxylic acid exhibits primarily electron-withdrawing character through the inductive effect, as the electronegative oxygen atom pulls electron density away from the aromatic ring through the sigma bond framework. However, this group also possesses lone pairs of electrons that can participate in resonance interactions with the aromatic system, though this resonance donation is less effective from the meta position compared to ortho or para positions. The net effect of the methoxy group in this position is moderately electron-withdrawing, as evidenced by the positive meta sigma value of +0.11 for methoxy substituents.

The bromine atom at the 4-position contributes significant electron-withdrawing character through both inductive and resonance effects. The high electronegativity of bromine (2.96 on the Pauling scale) results in strong inductive withdrawal of electron density from the aromatic ring, while the large size of the bromine atom and its filled d orbitals provide limited resonance donation back to the ring. The para sigma value of 0.23 for bromine indicates that it is an electron-withdrawing group, though less strongly so than groups like nitro or cyano. The positioning of bromine para to the carboxylic acid group creates a direct resonance pathway that can stabilize negative charge development on the aromatic ring during ionization processes.

The methyl group at the 2-position provides electron-donating character through hyperconjugation and inductive effects, with the carbon-hydrogen bonds of the methyl group donating electron density to the aromatic system through overlap with the ring's pi system. This electron donation partially counteracts the electron-withdrawing effects of the bromine and methoxy groups, creating a balanced electronic environment. The ortho positioning of the methyl group relative to the carboxylic acid also introduces significant steric effects that can influence the planarity of the carboxyl group and affect the molecule's ability to participate in intermolecular hydrogen bonding.

The overall electronic structure results in a carboxylic acid with modified acidity compared to the parent benzoic acid. The predicted pKa value provides insight into the combined electronic effects of all substituents, with electron-withdrawing groups generally increasing acidity (lowering pKa) and electron-donating groups decreasing acidity (raising pKa). The resonance stabilization of the conjugate base formed upon deprotonation is influenced by the ability of the substituents to delocalize negative charge, with the bromine and methoxy groups potentially providing stabilization through different mechanisms.

Properties

IUPAC Name |

4-bromo-3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(9(11)12)3-4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVOVMWZJFFSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

4-Bromo-3-methoxy-2-methylbenzoic acid is an aromatic compound with the molecular formula \$$C9H9BrO_3\$$. It contains a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid core.

Preparation Methods

- Bromination of 3-methoxy-2-methylbenzoic acid The synthesis of this compound typically involves the bromination of 3-methoxy-2-methylbenzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

- From 4-methyl-3-methoxybenzoic esters Methyl 4-bromomethyl-3-methoxybenzoate can be prepared by side-chain bromination of methyl 4-methyl-3-methoxybenzoate, either with bromine or with N-bromosuccinimide. The reaction is carried out with exposure to light of wavelength \$$10^{-5}\$$ to \$$10^{-8}\$$ m at -10 to 120°C. Chlorobenzene or an ester of the formula in which \$$R^2\$$ is hydrogen or \$$C1-C3\$$-alkyl and \$$R^3\$$ is (\$$C1\$$-\$$C4\$$-alkyl can be used as a solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Synthesis

One common method includes bromination followed by esterification processes, which can yield derivatives suitable for various applications in medicinal chemistry.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | \$$C8H9BrO_2\$$ | Bromine at para position, no methoxy group |

| 3-Methoxybenzoic acid | \$$C8H8O_3\$$ | Lacks bromine substitution; only methoxy present |

| Methyl 4-bromo-2-methoxybenzoate | \$$C9H9BrO_3\$$ | Contains an ester functional group |

| 4-Bromo-3-hydroxybenzoic acid | \$$C7H7BrO_3\$$ | Hydroxy group instead of methoxy |

Case Studies

- Antimicrobial Efficacy: Derivatives of this compound displayed significant inhibitory effects on bacterial growth, suggesting potential as a lead compound for antibiotic development.

- Pharmacological Research: After administration, the compound was well absorbed and exhibited a favorable distribution profile in animal models, suggesting its viability for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted benzoic acids.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alcohols or aldehydes .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-methoxy-2-methylbenzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be utilized in further chemical processes.

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including certain strains of bacteria and fungi. This property positions it as a candidate for pharmaceutical applications targeting infections .

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, potentially beneficial in developing treatments for inflammatory diseases. Understanding its mechanism of action could lead to novel therapeutic strategies .

- Interaction with Biological Macromolecules: Studies have shown potential interactions between this compound and biological macromolecules such as proteins and nucleic acids, which are crucial for determining its therapeutic potential .

Agricultural Applications

The compound has been investigated for its agricultural applications, particularly in pest control and plant growth regulation. It has demonstrated efficacy against various plant pathogens and weeds, making it relevant for developing biopesticides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Key Findings :

- The methoxymethoxy group in 4-bromo-3-(methoxymethoxy)benzoic acid increases electron density compared to the simpler methoxy group in the target compound, as evidenced by a lower HOMO-LUMO gap (4.46 eV) .

- Steric hindrance from the methyl group at position 2 in the target compound may reduce reactivity in electrophilic substitution reactions compared to analogs like 3-bromo-4-methoxybenzoic acid .

Structural and Crystallographic Differences

Crystal packing and hydrogen-bonding motifs vary significantly with substituent patterns:

Table 2: Crystallographic Comparison

Key Findings :

Key Findings :

- The bromine atom in the target compound serves as a versatile site for cross-coupling reactions, similar to other brominated benzoic acids .

- Methoxy groups at position 3 (as in the target compound) or 4 (as in 3-bromo-4-methoxybenzoic acid) direct electrophilic substitution to specific ring positions, influencing regioselectivity .

Biological Activity

4-Bromo-3-methoxy-2-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrO3 and a molecular weight of approximately 215.04 g/mol. The compound features a bromine atom at the para position and a methoxy group at the meta position relative to the carboxylic acid functional group on the benzene ring. It typically appears as a yellow to orange powder with a melting point ranging from 212 °C to 216 °C.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further investigation in pharmaceutical applications aimed at treating infections.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties , which could be beneficial in developing treatments for inflammatory diseases. The mechanism of action may involve the inhibition of specific pathways associated with inflammation, although detailed studies are still needed to elucidate these mechanisms fully.

3. Interaction with Biological Macromolecules

Studies have indicated potential interactions between this compound and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for determining its therapeutic potential and mechanism of action within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. One common method includes bromination followed by esterification processes, which can yield derivatives suitable for various applications in medicinal chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | C8H9BrO2 | Bromine at para position, no methoxy group |

| 3-Methoxybenzoic acid | C8H8O3 | Lacks bromine substitution; only methoxy present |

| Methyl 4-bromo-2-methoxybenzoate | C9H9BrO3 | Contains an ester functional group |

| 4-Bromo-3-hydroxybenzoic acid | C7H7BrO3 | Hydroxy group instead of methoxy |

This table illustrates how this compound stands out due to its specific combination of substituents, which may influence its reactivity and biological activity compared to related compounds.

Case Studies

Recent studies have explored the use of this compound in various experimental setups:

- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound displayed significant inhibitory effects on bacterial growth, suggesting potential as a lead compound for antibiotic development .

- Pharmacological Research : A pharmacokinetic study indicated that after administration, the compound was well absorbed and exhibited a favorable distribution profile in animal models. This suggests its viability for therapeutic applications .

Q & A

Q. What are the common synthetic routes for 4-bromo-3-methoxy-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized benzoic acid derivative. For example, bromine can be introduced into a methoxy-methylbenzoic acid precursor using electrophilic aromatic substitution. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification .

- Catalysts : Lewis acids like FeBr₃ improve regioselectivity, but excess catalyst can lead to byproducts .

- Temperature : Controlled heating (80–100°C) minimizes decomposition but may prolong reaction time .

Example Data Table :

| Precursor | Bromination Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 3-Methoxy-2-methylbenzoic acid | Br₂/FeBr₃ | DCM | 72 | 95% |

| Methyl 3-methoxy-2-methylbenzoate | NBS | DMF | 65 | 89% |

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C spectra to reference data. The methoxy (-OCH₃) group appears as a singlet (~δ 3.8 ppm), while the methyl (-CH₃) group shows a triplet (~δ 2.3 ppm) due to coupling with adjacent protons .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 259 (M+H⁺) for C₉H₉BrO₃ .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or crystal packing .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in drug discovery:

- Enzyme Inhibition : The bromine atom enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .

- Prodrug Synthesis : Carboxylic acid group facilitates conjugation with bioactive molecules via ester or amide linkages .

Example : Derivatives of this compound have shown inhibitory activity against COX-2 in preliminary assays .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized to minimize side reactions during bromination of methoxy-methylbenzoic acid derivatives?

- Methodological Answer :

- Solvent Screening : Test solvents with varying dielectric constants (ε). Low-polarity solvents (e.g., CCl₄, ε = 2.2) reduce electrophilic overactivation but may slow kinetics. High-polarity solvents (e.g., DMF, ε = 37) accelerate reactions but increase risk of debromination .

- Temperature Gradients : Use microwave-assisted synthesis to rapidly identify optimal conditions (e.g., 80°C for 10 minutes achieves 85% yield with <5% byproducts) .

Data Table :

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| DCM | 8.9 | 6 | 72 | 8 |

| DMF | 37 | 2 | 85 | 4 |

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for structural confirmation of derivatives?

- Methodological Answer :

- Cross-Validation : Combine H-C HSQC NMR with X-ray data to confirm spatial arrangements. For example, a discrepancy in methyl group orientation may arise from dynamic effects in solution vs. solid state .

- DFT Calculations : Use Gaussian or ORCA to model electronic environments and predict NMR chemical shifts, aligning with experimental data .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group is electron-donating (+M effect), which:

- Activates the Ring : Enhances Suzuki-Miyaura coupling at the para-bromo position (e.g., Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives) .

- Reduces Acid Strength : The electron-donating effect lowers the carboxylic acid’s acidity (pKa ~3.5 vs. ~2.8 for unsubstituted benzoic acid), affecting solubility in basic media .

Q. What computational methods predict the bioavailability of this compound derivatives?

- Methodological Answer :

- ADMET Modeling : Use SwissADME or QikProp to estimate logP (lipophilicity), permeability (Caco-2), and metabolic stability. For example, derivatives with logP >3 may exhibit poor aqueous solubility .

- Docking Studies : AutoDock Vina can simulate interactions with target proteins (e.g., COX-2), identifying substituents that improve binding energy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature). For example, COX-2 inhibition may vary due to assay buffer composition .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.